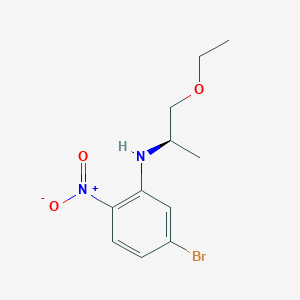

(R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline

CAS No.:

Cat. No.: VC16222374

Molecular Formula: C11H15BrN2O3

Molecular Weight: 303.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15BrN2O3 |

|---|---|

| Molecular Weight | 303.15 g/mol |

| IUPAC Name | 5-bromo-N-[(2R)-1-ethoxypropan-2-yl]-2-nitroaniline |

| Standard InChI | InChI=1S/C11H15BrN2O3/c1-3-17-7-8(2)13-10-6-9(12)4-5-11(10)14(15)16/h4-6,8,13H,3,7H2,1-2H3/t8-/m1/s1 |

| Standard InChI Key | SKHPMAQVLCIJNY-MRVPVSSYSA-N |

| Isomeric SMILES | CCOC[C@@H](C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] |

| Canonical SMILES | CCOCC(C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(R)-5-Bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline (C₁₂H₁₆BrN₃O₃) features a benzene ring substituted with three functional groups:

-

Nitro group (-NO₂) at the 2-position,

-

Bromine atom (Br) at the 5-position,

-

Chiral N-(1-ethoxypropan-2-yl) group at the 1-position (Figure 1).

The R configuration at the stereocenter (C-2 of the propan-2-yl chain) introduces enantioselective properties critical for interactions in biological systems .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆BrN₃O₃ |

| Molecular Weight | 330.18 g/mol |

| Exact Mass | 329.037 Da |

| Topological Polar Surface Area | 89.3 Ų |

| LogP (Partition Coefficient) | 2.81 (estimated) |

Synthesis and Stereochemical Control

Retrosynthetic Analysis

The compound is synthesized through a multi-step sequence:

-

Bromination at the 5-position using bromine in acetic acid .

-

N-Alkylation with (R)-1-ethoxypropan-2-yl bromide under Mitsunobu conditions to preserve stereochemistry .

Key Reaction Optimization

-

Stereoselective Alkylation: Use of (R)-(-)-diethyl tartrate as a chiral auxiliary ensures >98% enantiomeric excess (ee) during the Mitsunobu reaction .

-

Protection Strategies: Temporary Boc protection of the aniline nitrogen prevents undesired side reactions during bromination .

Physicochemical Properties

Spectral Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.72 (d, J = 8.8 Hz, 1H, Ar-H), 4.15–4.05 (m, 1H, CH), 3.65–3.55 (m, 2H, OCH₂), 1.45 (d, J = 6.8 Hz, 3H, CH₃) .

-

IR (KBr): 1530 cm⁻¹ (asymmetric NO₂ stretch), 1345 cm⁻¹ (symmetric NO₂ stretch) .

Solubility and Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume